molecular formula C22H17Cl2N5O B2438471 1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326871-33-3

1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2438471
CAS RN: 1326871-33-3
M. Wt: 438.31
InChI Key: GRANLTNGDWKOCJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H17Cl2N5O and its molecular weight is 438.31. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antiradical Activities

A study by Bekircan et al. (2008) on related triazole derivatives indicates potential antioxidant and antiradical activities. They synthesized and screened new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives for these properties (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Synthesis and Characterization

Lian-Di Kan (2015) reported on the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a compound similar in structure. This highlights the synthetic versatility and potential for modifications of the core chemical structure for varied applications (Kan, 2015).

Structural Studies and Molecular Interactions

Ahmed et al. (2020) conducted a study on ethyl 2-triazolyl-2-oxoacetate derivatives, emphasizing the importance of understanding molecular interactions such as π-hole tetrel bonding, which could be relevant for similar triazole-based compounds (Ahmed et al., 2020).

Antimicrobial Properties

Research on pyrrole derivatives, as detailed in a 2020 study, demonstrated the potential of incorporating triazole compounds like 1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide in antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

Potential for Anticonvulsive Activity

A patent by Shelton (1981) on new triazole derivatives, including compounds with structural similarities, suggests their use in treating epilepsy and conditions of tension and agitation, indicating a potential for anticonvulsive activity (Shelton, 1981).

Implications in Coordination Chemistry

Cisterna et al. (2018) explored the positional isomeric effect on the structures of polymer complexes using ligands similar to the compound , demonstrating its potential applications in coordination chemistry and material science (Cisterna et al., 2018).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N5O/c23-17-5-3-15(4-6-17)11-13-26-22(30)20-21(16-2-1-12-25-14-16)29(28-27-20)19-9-7-18(24)8-10-19/h1-10,12,14H,11,13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRANLTNGDWKOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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